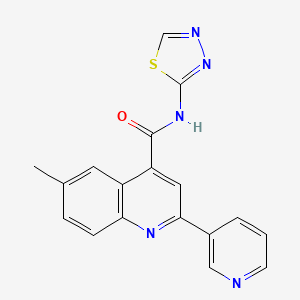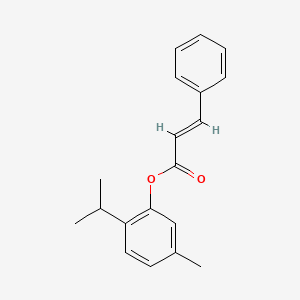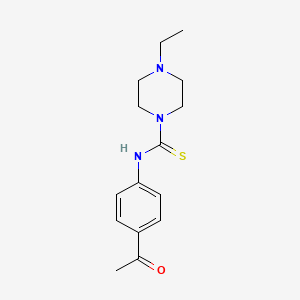
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels) in tumors. In addition, it has been shown to reduce inflammation and oxidative stress in various cell types, including neurons and immune cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential as a neuroprotective agent. However, one limitation of using 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A is its potential toxicity, which may limit its use in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A and its potential side effects.
Future Directions
There are several future directions for research on 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A, including:
1. Further studies to elucidate the mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A and its potential targets in cancer cells and other cell types.
2. Development of new derivatives of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A with improved potency and selectivity.
3. Studies to evaluate the potential of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
4. Investigation of the pharmacokinetics and pharmacodynamics of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in vivo, including its absorption, distribution, metabolism, and excretion.
5. Studies to evaluate the potential of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in combination with other drugs or therapies for enhanced efficacy.
6. Investigation of the potential side effects and toxicity of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in preclinical and clinical studies.
Synthesis Methods
The synthesis of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A involves the reaction of 2-chloro-6-methylquinoline-4-carboxylic acid with thiosemicarbazide and subsequent cyclization with pyridine-3-carbonitrile. The final product is obtained after purification through column chromatography.
Scientific Research Applications
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and pharmacology. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurobiology, 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been shown to have potential as a neuroprotective agent against oxidative stress and inflammation. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-11-4-5-15-13(7-11)14(17(24)22-18-23-20-10-25-18)8-16(21-15)12-3-2-6-19-9-12/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGCBHEYNNFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NN=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(pyridin-3-yl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)




![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)

![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)